Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
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Overview
Description
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is a chemical compound characterized by the presence of trimethylsilyl groups and a benzene sulfonate core. This compound is notable for its applications in various fields, including chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,5-Dihydroxybenzenesulfonic acid+Trimethylsilyl chloride→Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: The major product is 2,5-dihydroxybenzenesulfonic acid.
Scientific Research Applications
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate exerts its effects involves the stability and reactivity of the trimethylsilyl groups. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound can also facilitate the formation of stable complexes with other molecules, enhancing their solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ether: Commonly used as a protecting group for alcohols.
Trimethylsilyl Sulfate: Utilized in various synthetic applications.
Uniqueness
Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is unique due to its dual functionality, combining the protective trimethylsilyl groups with the reactive benzene sulfonate core. This dual functionality allows for versatile applications in both synthetic chemistry and materials science.
Properties
CAS No. |
722454-89-9 |
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Molecular Formula |
C15H30O5SSi3 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
trimethylsilyl 2,5-bis(trimethylsilyloxy)benzenesulfonate |
InChI |
InChI=1S/C15H30O5SSi3/c1-22(2,3)18-13-10-11-14(19-23(4,5)6)15(12-13)21(16,17)20-24(7,8)9/h10-12H,1-9H3 |
InChI Key |
QFSXMHLJTSUIRO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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